3-Chloro-N-(2-cyanophenyl)benzo[b]thiophene-2-carboxamide
CAS No.:
Cat. No.: VC15817166
Molecular Formula: C16H9ClN2OS
Molecular Weight: 312.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H9ClN2OS |
|---|---|
| Molecular Weight | 312.8 g/mol |
| IUPAC Name | 3-chloro-N-(2-cyanophenyl)-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C16H9ClN2OS/c17-14-11-6-2-4-8-13(11)21-15(14)16(20)19-12-7-3-1-5-10(12)9-18/h1-8H,(H,19,20) |
| Standard InChI Key | UJIPSBANJVWPOU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The molecular formula of 3-chloro-N-(2-cyanophenyl)benzo[b]thiophene-2-carboxamide is C₁₆H₉ClN₂OS, with a molecular weight of 312.8 g/mol. Its IUPAC name derives from the benzothiophene scaffold substituted at the 3-position with chlorine and the 2-position with a carboxamide group linked to a 2-cyanophenyl ring. The compound’s structure is confirmed by spectroscopic methods, including NMR and mass spectrometry, which verify the positions of substituents and the integrity of the bicyclic system.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 332156-37-3 | |
| Molecular Formula | C₁₆H₉ClN₂OS | |
| Molecular Weight | 312.8 g/mol | |
| XLogP3 | 4.2 (estimated) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Optimization
Synthetic Routes
The synthesis of 3-chloro-N-(2-cyanophenyl)benzo[b]thiophene-2-carboxamide typically proceeds via a three-step sequence:
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Chlorination of Benzo[b]thiophene-2-carboxylic Acid: Initial chlorination at the 3-position using phosphorus oxychloride (POCl₃) yields 3-chlorobenzo[b]thiophene-2-carbonyl chloride .
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Amidation with 2-Cyanophenylamine: The carbonyl chloride intermediate reacts with 2-cyanophenylamine in tetrahydrofuran (THF) under inert conditions, forming the carboxamide bond.
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Purification: Column chromatography on silica gel with ethyl acetate/hexane (1:3) achieves >95% purity.
Table 2: Representative Synthesis Conditions
Challenges and Modifications
Key challenges include the hygroscopic nature of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which necessitates anhydrous conditions . Alternative routes employing coupling agents like HATU have been explored but show reduced yields (≤65%) due to side reactions at the cyanophenyl group. Microwave-assisted synthesis reduces reaction times from 12 h to 2 h but requires specialized equipment .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO (45 mg/mL). Stability studies indicate decomposition at temperatures >150°C, with the cyanophenyl group undergoing hydrolysis to carboxylic acid under strongly acidic conditions (pH <2).
Spectroscopic Profiles
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UV-Vis: λₘₐₐ = 274 nm (π→π* transition of benzothiophene).
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¹H NMR (DMSO-d₆): δ 8.62 (s, 1H, NH), 8.12–7.45 (m, 8H, aromatic), 3.21 (s, 1H, thiophene-CH).
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IR (KBr): 2210 cm⁻¹ (C≡N stretch), 1655 cm⁻¹ (C=O amide).
Biological Activities and Mechanisms
Amyloid-Beta Modulation
In Alzheimer’s disease models, structural analogs of this compound demonstrate dual functionality:
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Inhibition: Derivatives with methoxyphenol substituents reduce Aβ42 aggregation by 54% at 25 μM .
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Promotion: Methoxyphenyl variants accelerate fibrillogenesis 2.7-fold, aiding in diagnostic probe development .
Molecular docking suggests the benzothiophene core inserts into hydrophobic Aβ42 pockets, while the cyanophenyl group stabilizes interactions via π-stacking .
Metabolic Enzyme Inhibition
Patent data reveal that carboxamide derivatives act as allosteric inhibitors of glucokinase (GK) with IC₅₀ values of 0.8–3.2 μM, positioning them as candidates for type 2 diabetes therapy . The chlorine atom enhances target affinity by forming halogen bonds with GK’s Leu165 residue .
Neuroprotective Effects
In murine hippocampal neuronal cells (HT22), pretreatment with 10 μM of the compound increases cell viability from 45% to 82% under Aβ42-induced toxicity . This correlates with reduced caspase-3 activation and mitochondrial membrane potential stabilization .
Applications in Drug Discovery
Lead Optimization Strategies
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